![molecular formula C11H10F3N3OS B1274014 4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol CAS No. 724749-07-9](/img/structure/B1274014.png)
4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
The compound 4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities and importance in pharmaceutical chemistry. The specific structure of this compound suggests potential for various chemical interactions and biological activities, although the provided papers do not directly discuss this exact molecule.
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step reactions, as seen in the synthesis of a related compound, 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, which was achieved with excellent yield . Another example is the microwave-assisted synthesis of 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, demonstrating the efficiency of modern synthetic techniques . These methods could potentially be adapted for the synthesis of 4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using various spectroscopic methods, including FT-IR, NMR, and X-ray diffraction . The structure is crucial for understanding the compound's reactivity and interaction with biological targets. Theoretical studies, such as density functional theory (DFT), can predict the stability of different tautomers and provide insight into the electronic structure .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including tautomerism, as observed in the thiol/thione tautomerism of similar compounds . The reactivity of these compounds can be influenced by their molecular structure, as well as the presence of substituents, which can be explored through computational chemistry methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and thermal stability, are typically characterized using techniques like thermogravimetric analysis (TG/DTG) and chromatography . These properties are essential for the practical application of these compounds in biological systems and for their formulation as pharmaceutical agents.
Relevant Case Studies
Several of the papers discuss the biological activities of triazole derivatives, including antitumor, antioxidant, and antimicrobial activities . These studies often involve the synthesis of a series of derivatives followed by biological testing to evaluate their efficacy. The low toxicity of certain triazole derivatives makes them particularly attractive for pharmaceutical development .
Applications De Recherche Scientifique
Synthesis and Biological Activity
4-Methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol and its derivatives have been extensively studied for their synthesis and biological activity. Research has shown that these compounds can be synthesized through multi-step protocols involving reactions like hydrazinolysis, cyclization, and substitution reactions. These compounds have been evaluated for various biological activities, including urease inhibition and anti-proliferative activities. Notably, specific derivatives like 8k were found to be prominent as urease inhibitors, showing significant potential for further study in this area (Ali et al., 2022).
Antimicrobial Applications
The antimicrobial properties of 1,2,4-triazole derivatives have been a subject of interest. Studies have reported the synthesis of novel 1,2,4-triazole derivatives and their successful testing against various pathogenic strains and fungi, indicating their potential as antimicrobial agents. These findings suggest a promising avenue for the development of new antimicrobial drugs (Karabasanagouda et al., 2007).
DNA Methylation and Antitumor Activity
Investigations into the effects of 4H-1,2,4-triazole-3-thiol derivatives on DNA methylation and tumor DNA have been conducted. These studies have synthesized new derivatives and evaluated their impact on cancer DNA methylation, showing promise in the field of antitumor research (Hovsepyan et al., 2018).
Corrosion Inhibition
Another notable application is in the field of corrosion inhibition. Triazole derivatives have been synthesized and characterized for their efficacy as corrosion inhibitors for various metals in different environments. Their effectiveness is attributed to the chemical adsorption of these compounds onto metal surfaces, providing a protective layer against corrosion (Chauhan et al., 2019).
Herbicidal Activities
1,2,4-Triazole derivatives have also been synthesized and tested for their herbicidal activities. Some compounds displayed moderate to good selective herbicidal activity against specific plant species, highlighting their potential as lead compounds in the development of new herbicides (Liu & Shi, 2014).
Orientations Futures
The future directions for research on “4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol” and related compounds could include further exploration of their synthesis, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by triazole derivatives, these compounds may have potential for development into new drugs .
Propriétés
IUPAC Name |
4-methyl-3-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3OS/c1-17-9(15-16-10(17)19)6-18-8-4-2-3-7(5-8)11(12,13)14/h2-5H,6H2,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZIJYVOLZZRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395160 | |
| Record name | 4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol | |
CAS RN |
724749-07-9 | |
| Record name | 2,4-Dihydro-4-methyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=724749-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



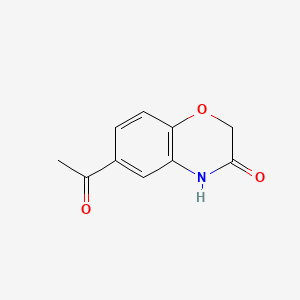
![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)
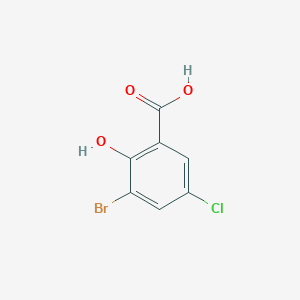
![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)
![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)
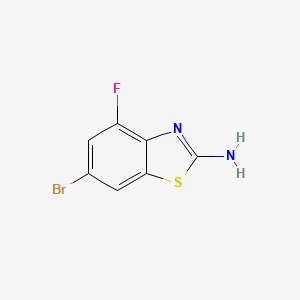
![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)
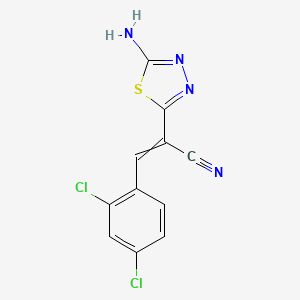


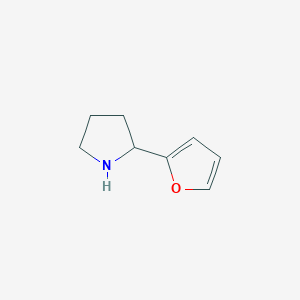
![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)